molecular formula C12H15IN2O3 B598199 tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate CAS No. 1198426-57-1

tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate

Cat. No.: B598199
CAS No.: 1198426-57-1
M. Wt: 362.167
InChI Key: QVZVDFZAPHWSFX-UHFFFAOYSA-N
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Description

Tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H15IN2O3 and its molecular weight is 362.167. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • The synthesis of various heterocyclic compounds, including pyrido and oxazine derivatives, often involves complex reactions that yield potential intermediates for further chemical transformations. For example, the acid-induced conversion of certain bicyclic lactones to more stable bicyclic lactams indicates the chemical reactivity of such compounds and their potential as scaffolds for developing constrained non-peptide mimetics (Sheng et al., 2015). This suggests that derivatives of the tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate could be utilized in similar ways for the development of novel compounds with potential biological activity.

Structural Analysis and Molecular Design

  • Studies on pyrazolo and oxazine derivatives have revealed their structural diversity and potential for forming hydrogen-bonded structures, which are crucial for their interaction with biological molecules. For instance, the structural analysis of various 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines highlighted their potential for no direction-specific interactions or forming complex sheets through hydrogen bonds, depending on the substitution patterns (Castillo et al., 2009). This indicates the importance of structural analysis in designing molecules with desired physical and chemical properties.

Potential for Pharmaceutical Development

  • The reactivity and structural features of oxazine derivatives make them suitable candidates for developing pharmaceutical agents. For instance, the synthesis and study of thiadiazolotriazin-4-ones with mosquito-larvicidal and antibacterial properties demonstrate the potential of heterocyclic compounds in therapeutic applications (Castelino et al., 2014). Although the specific compound this compound was not mentioned, its structural similarity to these compounds suggests potential in drug development.

Properties

IUPAC Name

tert-butyl 5-iodo-2,3-dihydropyrido[3,4-b][1,4]oxazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IN2O3/c1-12(2,3)18-11(16)15-6-7-17-9-8(15)4-5-14-10(9)13/h4-5H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZVDFZAPHWSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C=CN=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674142
Record name tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198426-57-1
Record name tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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